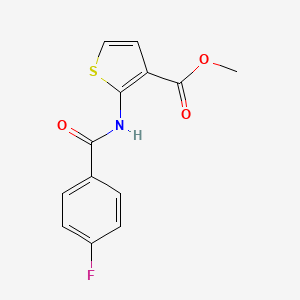

Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-18-13(17)10-6-7-19-12(10)15-11(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFIWHYCJMOVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.

Amidation: The 4-fluorobenzamido group is introduced through an amidation reaction, where 4-fluorobenzoic acid is reacted with the thiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Methyl 2-(4-fluorobenzamido)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate and its derivatives have been investigated for their antimicrobial properties. Studies indicate that compounds with thiophene moieties exhibit significant antibacterial activity against various pathogens, including E. coli, P. aeruginosa, and S. aureus. For instance, a related study demonstrated that certain thiophene derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.64 μM to 19.92 μM against these bacteria, suggesting a promising lead for antibiotic development .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiophene-based compounds. A series of benzamido derivatives were synthesized and evaluated for their anti-inflammatory effects, showing promising results comparable to standard anti-inflammatory drugs like indomethacin . The presence of the fluorobenzamido group in methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate may enhance its efficacy by improving binding interactions with biological targets.

Antitubercular Activity

Thiophene derivatives have been recognized for their activity against Mycobacterium tuberculosis. In silico studies and molecular docking analyses have indicated that compounds containing thiophene cores can inhibit the enzyme polyketide synthase 13, crucial for mycolic acid biosynthesis in M. tuberculosis. This suggests that methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate could be a candidate for further development as an antitubercular agent .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups can enhance the electronic properties and stability of the materials used in these devices, potentially leading to improved performance metrics.

Chemical Sensors

Due to their ability to undergo redox reactions, thiophene derivatives are being explored as active materials in chemical sensors. Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate could be utilized in the design of sensors for detecting environmental pollutants or biological markers by leveraging its chemical reactivity and selectivity.

Synthesis and Structure-Activity Relationship

The synthesis of methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step reactions that include the formation of the thiophene ring followed by amide coupling with fluorinated benzoyl chloride. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring can significantly influence the compound's pharmacological profile, as demonstrated in studies where different fluorinated benzamido derivatives were synthesized and tested .

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorobenzamido group enhances its binding affinity and specificity towards these targets. The thiophene ring contributes to its electronic properties, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Hydroxyl Groups : The 4-fluorobenzamido group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxyl-containing analogue in .

- Ring Systems : Tetrahydrobenzo rings (e.g., ) increase steric bulk, reducing reactivity, whereas biphenyl or furan groups (e.g., ) improve π-π stacking interactions.

Physicochemical Properties

- Melting Points: Fluorinated compounds (e.g., ) exhibit higher melting points (227–230°C) due to strong intermolecular interactions, whereas non-fluorinated analogues (e.g., ) are often oils or low-melting solids.

- Purity: Commercial analogues like methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate are available at 95% purity, emphasizing the need for rigorous chromatography in synthesizing the target compound .

Biological Activity

Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate can be characterized by its unique structure, which includes a thiophene ring and a fluorobenzamide moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step reactions starting from thiophene derivatives. The synthetic route generally includes:

- Formation of the thiophene backbone through cyclization processes.

- Introduction of the 4-fluorobenzamide group via acylation reactions.

- Methyl ester formation to yield the final product.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.64 μM to 19.92 μM against these pathogens .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 3b | E. coli | 1.11 |

| 3b | P. aeruginosa | 1.00 |

| 3b | Salmonella | 0.54 |

| 3b | S. aureus | 1.11 |

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly in targeting specific cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

The biological activity of methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are crucial for tumor growth.

- Receptor Modulation : It can act as a modulator for receptors involved in inflammatory responses or cancer progression.

Case Studies

Several studies have explored the efficacy of thiophene derivatives in vivo and in vitro:

- Antibacterial Evaluation : A study demonstrated that a series of thiophene derivatives showed promising antibacterial activity against resistant strains, suggesting potential for therapeutic development .

- Anticancer Studies : Another research effort focused on the synthesis and testing of various thiophene derivatives against cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations .

Q & A

Q. Optimization Considerations :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylations .

- Solvent Effects : THF or DMF enhances solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature Control : Reflux conditions (60–80°C) balance reaction rate and decomposition risks .

How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Basic Research Focus

Key spectral markers:

Q. Advanced Analysis :

- NOESY/ROESY : Confirms spatial proximity of the 4-fluorophenyl and thiophene moieties .

- HSQC/HMBC : Correlates NH protons with adjacent carbonyl and aromatic carbons .

What are the common side reactions during synthesis, and how can they be mitigated?

Advanced Research Focus

Observed Side Products :

Q. Mitigation Strategies :

- Stoichiometric Control : Limit acyl chloride to 1.2 equivalents .

- Moisture-Free Conditions : Use molecular sieves or anhydrous solvents to prevent hydrolysis .

- Mild Oxidants : Replace harsh oxidants with TEMPO/NaClO₂ systems .

How does the 4-fluorobenzamido group influence electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity at the amide carbonyl, enhancing nucleophilic attack susceptibility (e.g., in Suzuki couplings) .

- Steric Effects : The 4-fluoro substituent minimizes steric hindrance compared to bulkier groups (e.g., 2,6-difluoro), improving regioselectivity in cross-coupling reactions .

- Hydrogen Bonding : The amide NH participates in H-bonding with biological targets (e.g., enzyme active sites) .

Q. Experimental Validation :

- DFT Calculations : Predict charge distribution and reactive sites .

- Cyclic Voltammetry : Measures redox potentials influenced by the fluorine substituent .

What crystallographic techniques are suitable for resolving its solid-state structure?

Q. Advanced Research Focus

Q. Key Metrics :

- R-factors : Aim for R₁ < 0.05 for high-resolution data .

- Thermal Ellipsoids : Validate molecular rigidity of the 4-fluorobenzamido group .

How can structure-activity relationships (SAR) guide its modification for biological applications?

Advanced Research Focus

SAR Insights :

Q. Methodological Approaches :

- Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina .

- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced Research Focus

Common Impurities :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.